molecular formula C5H7N3O B025402 3-Methyl-2-pyrazinamine 4-oxide CAS No. 103965-76-0

3-Methyl-2-pyrazinamine 4-oxide

Cat. No.: B025402
CAS No.: 103965-76-0
M. Wt: 125.13 g/mol
InChI Key: WEYZXOYQTDSWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-pyrazinamine 4-oxide is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at position 3, an amine group at position 2, and an N-oxide moiety at position 4.

Properties

CAS No.

103965-76-0

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-methyl-4-oxidopyrazin-4-ium-2-amine

InChI

InChI=1S/C5H7N3O/c1-4-5(6)7-2-3-8(4)9/h2-3H,1H3,(H2,6,7)

InChI Key

WEYZXOYQTDSWLG-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CN=C1N)[O-]

Canonical SMILES

CC1=[N+](C=CN=C1N)[O-]

Synonyms

Pyrazinamine, 3-methyl-, 4-oxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Impact

  • Amine vs. Carboxylic Acid : The amine group in this compound increases basicity compared to Acipimox’s carboxylic acid, which is deprotonated at physiological pH. This difference affects solubility (amine: higher water solubility at acidic pH) and binding modes in coordination chemistry.
  • N-Oxide Group: Common to all compounds, the N-oxide enhances polarity and stabilizes metal coordination via oxygen lone pairs. For example, Acipimox forms stable Co(II) and Zn(II) complexes, while the absence of N-oxide in non-oxidized analogs reduces chelation efficacy.

Substituent Position and Steric Effects

  • Positional Isomerism : In Acipimox, the methyl group at position 5 (vs. position 3 in the target compound) alters electronic distribution. Methyl at position 3 in this compound may increase steric hindrance near the amine, affecting nucleophilic reactivity.
  • Bulky Groups : The tert-butyl group in 6-tert-butyl-5-chloro-3-methylpyrazine 4-oxide () reduces accessibility to the N-oxide oxygen, limiting metal coordination compared to less hindered analogs.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-2-pyrazinamine 4-oxide, and what methodological challenges arise?

Answer:
The synthesis of this compound typically involves oxidation of its precursor, 3-methyl-2-pyrazinamine. A common approach mimics enzymatic activation pathways, such as using hydrogen peroxide (H₂O₂) in a phosphate buffer (40 mM, pH 7.4), which parallels the oxidation mechanism observed in pyrazinamide analogs . Key challenges include controlling regioselectivity to avoid over-oxidation and isolating the 4-oxide derivative from potential byproducts (e.g., N-oxides at alternative positions). Reflux conditions and pH adjustments (e.g., buffered vs. non-buffered systems) must be optimized to maximize yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • UV-Vis Spectroscopy : Monitors oxidation states and electronic transitions, particularly for distinguishing the 4-oxide form from other N-oxide isomers .
  • ¹H NMR : Identifies proton environments near the amine and oxide groups. For example, deshielding of the pyrazine ring protons due to electron-withdrawing effects of the 4-oxide group can confirm structural placement .
  • HPLC-MS : Validates purity and detects trace impurities, especially residual precursors or side products. Use reverse-phase C18 columns with a methanol/water gradient for separation .

Advanced: What computational tools can predict the electronic effects of the methyl and 4-oxide groups on the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution and frontier molecular orbitals (FMOs). Key insights include:

  • Methyl Group : Electron-donating effects stabilize the pyrazine ring but may reduce electrophilicity at the 2-amine position.
  • 4-Oxide Group : Introduces electron-withdrawing character, polarizing the ring and enhancing susceptibility to nucleophilic attack at specific positions.
    Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can further explore interactions with biological targets (e.g., enzymes in Mycobacterium tuberculosis) .

Advanced: How does this compound interact with pyrazinamidase (PncA) enzymes, and what implications does this have for drug resistance studies?

Answer:
In PncA-mediated activation, the 4-oxide group may interfere with hydrolysis mechanisms critical for prodrug activation. Comparative studies using UV-Vis and ¹H NMR can track enzymatic conversion rates in wild-type vs. mutant PncA strains. For example, mutations in PncA’s metal-binding domain (e.g., Asp12Ala) reduce catalytic efficiency, leading to resistance. Researchers should pair kinetic assays with X-ray crystallography to map binding interactions and identify resistance-conferring mutations .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
Stability studies should assess:

  • pH Sensitivity : The compound is stable in neutral buffers (pH 7–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions, forming hydrolyzed products like pyrazine-2-carboxylic acid.
  • Thermal Stability : Storage at 2–8°C in inert atmospheres (argon) prevents decomposition. Accelerated stability testing (40°C/75% RH) over 14 days can simulate long-term degradation pathways .

Advanced: How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., mycobacterial growth inhibition).
  • Metabolite Profiling : Use LC-MS to confirm intracellular conversion to active metabolites.
  • Control Experiments : Compare results with structurally analogous compounds (e.g., pyrazinamide) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.